molecular formula C6H12O B1238580 cis-2-Hexen-1-ol CAS No. 928-94-9

cis-2-Hexen-1-ol

Cat. No.: B1238580
CAS No.: 928-94-9
M. Wt: 100.16 g/mol
InChI Key: ZCHHRLHTBGRGOT-PLNGDYQASA-N
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Description

cis-2-Hexen-1-ol: is an organic compound with the molecular formula C6H12O . It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive green, leafy odor and is commonly found in various plants and fruits. It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

Target of Action

cis-2-Hexen-1-ol is a green leaf volatile (GLV) that is commonly found in herbaceous plants and angiosperm trees . It is known to disrupt the response of conifer-infesting ambrosia beetles to the host pheromone and kairomones . Therefore, its primary targets can be considered as the olfactory receptors of these insects.

Mode of Action

It is known that in combination with other glvs, this compound may disrupt the response of conifer-infesting ambrosia beetle to the host pheromone and kairomones . This suggests that it may interfere with the chemical signaling pathways of these insects, potentially by binding to or otherwise interacting with their olfactory receptors.

Result of Action

The primary result of the action of this compound is the disruption of the olfactory responses of certain insects, such as the conifer-infesting ambrosia beetle . This can make it a promising candidate for the development of log protectants against these beetles .

Action Environment

The action of this compound is likely to be influenced by environmental factors such as temperature, humidity, and the presence of other volatile compounds. For instance, its volatility and therefore its ability to be inhaled by target organisms may be affected by temperature and humidity. Additionally, its efficacy may be influenced by the presence of other GLVs or volatile compounds in the environment .

Biochemical Analysis

Biochemical Properties

cis-2-Hexen-1-ol: is involved in several biochemical reactions, particularly in plants. It is a green leaf volatile that is released in response to mechanical injury or herbivore attack. This compound interacts with various enzymes and proteins, including lipoxygenases and hydroperoxide lyases, which are involved in the biosynthesis of green leaf volatiles. The interaction of This compound with these enzymes leads to the production of other volatile compounds that contribute to the plant’s defense mechanisms .

Cellular Effects

The effects of This compound on cellular processes are diverse. In plants, it influences cell signaling pathways related to defense responses. This compound can induce the expression of genes involved in the production of defensive proteins and secondary metabolites. Additionally, This compound affects cellular metabolism by altering the levels of various metabolites involved in the plant’s response to stress .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in the biosynthesis of volatile organic compounds. For example, This compound can bind to lipoxygenases, leading to the production of hydroperoxides, which are further converted into other volatile compounds. This compound also influences gene expression by activating transcription factors that regulate the expression of defense-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. This compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that This compound can have sustained effects on cellular function, including the continuous induction of defense-related genes and the production of secondary metabolites. Its stability and effectiveness can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the expression of antioxidant enzymes and reducing oxidative stress. At high doses, This compound can be toxic and cause adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly in plants. It is produced through the lipoxygenase pathway, where it is synthesized from fatty acids. This compound interacts with enzymes such as lipoxygenases and hydroperoxide lyases, which catalyze the formation of green leaf volatilesThis compound can also affect metabolic flux by altering the levels of metabolites involved in the plant’s defense response .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement. This compound can accumulate in specific tissues, such as leaves, where it plays a role in the plant’s defense mechanisms. The localization and accumulation of This compound can influence its effectiveness in inducing defense responses .

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, chloroplasts, and vacuoles. Targeting signals and post-translational modifications can direct This compound to specific organelles, where it exerts its effects. For example, in chloroplasts, This compound can participate in the biosynthesis of volatile organic compounds involved in plant defense .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation of 1-Hexyne: One common method for synthesizing cis-2-Hexen-1-ol involves the hydroboration-oxidation of 1-hexyne. The reaction proceeds as follows:

      Step 1: Hydroboration of 1-hexyne with diborane (B2H6) or a borane complex (BH3·THF) to form the corresponding organoborane intermediate.

      Step 2: Oxidation of the organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base (such as sodium hydroxide, NaOH) to yield this compound.

  • Reduction of cis-2-Hexenal: Another method involves the reduction of cis-2-hexenal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of cis-2-hexenyl acetate, which is obtained by the esterification of this compound with acetic acid. The hydrolysis reaction is typically carried out under acidic or basic conditions to yield the desired alcohol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Hexen-1-ol can undergo oxidation reactions to form cis-2-hexenal. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to hexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with acetic anhydride (CH3CO)2O can yield cis-2-hexenyl acetate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acetic anhydride (CH3CO)2O

Major Products Formed:

    Oxidation: cis-2-Hexenal

    Reduction: Hexanol

    Substitution: cis-2-Hexenyl acetate

Scientific Research Applications

cis-2-Hexen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in plant signaling and defense mechanisms. It is known to act as a green leaf volatile (GLV) that can attract predatory insects to plants under herbivore attack.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.

    Industry: this compound is widely used in the flavor and fragrance industry to impart a fresh, green aroma to products such as perfumes, cosmetics, and food items.

Comparison with Similar Compounds

cis-2-Hexen-1-ol can be compared with other similar compounds such as:

    cis-3-Hexen-1-ol:

    trans-2-Hexen-1-ol: This isomer has the same molecular formula but differs in the configuration of the double bond, resulting in different chemical and sensory properties.

    Hexanol: A saturated alcohol with no double bonds, it has a less intense odor compared to this compound.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and sensory properties. Its role as a green leaf volatile makes it particularly important in plant biology and ecological studies.

Properties

IUPAC Name

(Z)-hex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHHRLHTBGRGOT-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883610
Record name 2-Hexen-1-ol, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green aroma
Record name (Z)-2-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name (Z)-2-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.845-0.853
Record name (Z)-2-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

928-94-9
Record name cis-2-Hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexen-1-ol, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexen-1-ol, (2Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexen-1-ol, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-hex-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HEXEN-1-OL, (2Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cis-2-Hexen-1-ol known for?

A1: this compound is a volatile organic compound belonging to a group called "green leaf volatiles" (GLVs). These compounds are released by plants in response to stress, damage, or as part of their normal scent profile. [, ]

Q2: How do insects perceive this compound?

A2: Research suggests that insects, such as the boll weevil (Anthonomus grandis) and the Colorado beetle (Leptinotarsa decemlineata), can detect this compound and other GLVs using their olfactory receptors. [, ] These compounds can either attract or repel insects depending on the species and context.

Q3: Can this compound influence insect behavior?

A3: Yes, studies have shown that this compound can modify insect behavior. For instance, in boll weevils, this compound can enhance the attractiveness of pheromone traps. [] Conversely, in some cases, this compound might act as a repellent for certain insect species. []

Q4: How does the structure of this compound relate to its activity?

A4: While the specific structural features responsible for attracting or repelling different insect species are still under investigation, it's understood that the presence of the hydroxyl group (-OH) and the double bond in the cis configuration are crucial for its biological activity. [] The length of the carbon chain also plays a role, with six-carbon GLVs often being more active than their shorter or longer counterparts. [, ]

Q5: Is this compound found in any specific plant species?

A5: Yes, this compound has been identified in the volatile profile of various plants, including soybeans (Glycine max) and grapevines (Vitis vinifera), specifically the Cabernet Sauvignon variety. [, ] Its presence contributes to the overall aroma profile of these plants and can play a role in attracting pollinators or deterring herbivores.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H12O, and its molecular weight is 100.16 g/mol. []

Q7: Are there any deuterium-labeled versions of this compound available?

A7: Yes, researchers have synthesized deuterium-labeled versions of this compound, such as this compound-6,6,6-2H3. These labeled compounds are valuable tools for metabolic studies and tracing the fate of this compound in biological systems. []

Q8: How does this compound react in the atmosphere?

A8: this compound, like other GLVs, is susceptible to oxidation in the atmosphere by hydroxyl (•OH), sulfate (SO4•–), and nitrate (NO3•) radicals. [] These reactions can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate change.

Q9: How do the rates of atmospheric reactions of this compound compare in the gas phase versus the aqueous phase?

A9: Studies have shown that the aqueous-phase reactions of this compound with atmospheric radicals are generally faster than their gas-phase counterparts. [] This highlights the importance of understanding the fate of GLVs in atmospheric water, such as clouds, fog, and rain, where they can contribute to SOA formation.

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